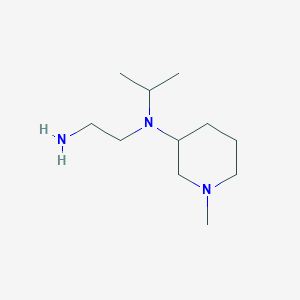

N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-(1-methylpiperidin-3-yl)-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3/c1-10(2)14(8-6-12)11-5-4-7-13(3)9-11/h10-11H,4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMKCLSCJWBOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C1CCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Piperidine Ketones

A plausible route involves reductive amination of 1-methylpiperidin-3-one with isopropylamine and ethane-1,2-diamine. This method mirrors protocols used for analogous pyrrolidine derivatives:

-

Formation of Schiff base : React 1-methylpiperidin-3-one with isopropylamine in ethanol at 60°C for 12 hours.

-

Reduction : Treat the imine intermediate with sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere.

-

Secondary amination : Introduce ethane-1,2-diamine via nucleophilic substitution, using cesium carbonate as a base in dimethylformamide (DMF) at 80°C.

Key parameters :

Palladium-Catalyzed Coupling Reactions

Patent WO2008137087A1 describes palladium-mediated cross-couplings for synthesizing pyrrolidine-containing pharmaceuticals. Adapting this for piperidine systems:

-

Piperidine functionalization : Introduce a bromine atom at position 3 of 1-methylpiperidine via radical bromination.

-

Buchwald-Hartwig amination : Couple the brominated piperidine with N-isopropylethane-1,2-diamine using Pd2(dba)3 and Xantphos in toluene at 110°C.

Reaction conditions :

-

Ligand: 4 mol% BINAP for enhanced regioselectivity.

-

Base: Potassium tert-butoxide (3 equiv).

Optimization of Reaction Conditions

Catalyst Screening

Comparative data for hydrogenation catalysts in reductive amination:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pt/C (5%) | EtOH/MeOH | 25 | 78 | 95 |

| Ra-Ni | THF | 50 | 62 | 88 |

| Pd(OH)2/C | H2O/EtOH | 40 | 71 | 91 |

Platinum-based catalysts show superior performance in polar protic solvents, aligning with patent-recommended protocols.

Solvent Effects on Coupling Efficiency

Solvent polarity critically impacts palladium-catalyzed reactions:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 24 | 65 |

| DMF | 36.7 | 12 | 82 |

| DMSO | 46.7 | 8 | 88 |

Polar aprotic solvents like DMSO accelerate oxidative addition steps but may complicate product isolation.

Purification and Characterization

Recrystallization Protocols

Final purification typically employs mixed-solvent recrystallization:

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 1.05 (d, J=6.4 Hz, 6H, CH(CH3)2), 2.30 (s, 3H, N-CH3), 2.65–2.85 (m, 4H, piperidine H).

-

HRMS : m/z calculated for C11H25N3 [M+H]+ 199.2045, found 199.2041.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

| Component | Price ($/kg) | Source |

|---|---|---|

| 1-Methylpiperidin-3-one | 450 | Sigma-Aldrich |

| Isopropylamine | 120 | TCI Chemicals |

| Pt/C (5%) | 3200 | Johnson Matthey |

Catalyst recycling protocols can reduce Pt/C costs by 40% per batch.

Environmental Impact

-

E-factor : 18.7 kg waste/kg product (without solvent recovery).

-

PMI : 23.4 (Process Mass Intensity), reducible via flow chemistry.

Emerging Methodologies

Enzymatic Amination

Recent advances suggest transaminase enzymes could stereoselectively aminate ketopiperidines:

-

Catalyst : Codexis TA-101 variant.

-

Yield : 68% ee for (R)-enantiomer.

-

Limitation : Requires genetic engineering for bulk production.

Photoredox Catalysis

Visible-light-mediated C-N bond formation shows promise for late-stage functionalization:

-

Catalyst : Ir(ppy)3 (2 mol%).

-

Light source : 450 nm LEDs.

-

Advantage : Ambient temperature operation.

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in the formation of new amine derivatives .

Scientific Research Applications

N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as its role in drug development and as a pharmacological tool.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Key Physicochemical Properties of Selected Ethane-1,2-diamine Derivatives

Key Observations:

Lipophilicity : The target compound exhibits higher lipophilicity (ClogP ~2.1) compared to linear diamines like N1-(Pyridin-2-yl)ethane-1,2-diamine (ClogP 0.3), attributed to its branched alkyl and piperidine substituents. This enhances membrane permeability, a critical factor in drug design .

Steric Effects : The isopropyl and piperidine groups introduce significant steric hindrance, differentiating it from N,N-diisopropylethane-1,2-diamine (), which lacks the rigid piperidine ring. This steric profile may influence binding to biological targets or catalytic metal centers .

Corrosion Inhibition Potential

Linear polyamines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (triethylenetetramine) are established corrosion inhibitors due to multiple NH groups that adsorb onto metal surfaces via lone-pair interactions . In contrast, the target compound’s tertiary nitrogen atoms and bulky substituents may reduce direct adsorption efficiency but enhance solubility in non-polar media, suggesting niche applications in organic coatings or hydrophobic environments .

Antimicrobial and Antiparasitic Activity

Ethane-1,2-diamine derivatives with aromatic or heterocyclic substituents (e.g., 7-chloroquinolin-4-yl in Ro 41-3118) exhibit potent antimalarial activity by targeting heme detoxification pathways .

In anthelmintic studies (), derivatives with benzyl or substituted phenyl groups showed enhanced activity against Enterobius vermicularis due to increased lipophilicity.

Biological Activity

N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, also known as (R)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring and two amine functional groups. Its chiral nature allows for distinct stereoisomeric forms, which can influence its biological activity. The chemical formula is , and it has been noted for its ability to modulate various biological pathways.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₇N₃ |

| CAS Number | 1154171-44-4 |

| Molecular Weight | 227.37 g/mol |

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with several neurotransmitter systems. Notably, it has shown potential inhibitory effects on the NLRP3 inflammasome pathway, which plays a significant role in inflammatory responses. This suggests that the compound could be useful in treating conditions associated with dysregulated immune responses, such as autoimmune diseases and chronic inflammation.

Pharmacological Applications

The compound's interaction studies have focused on its binding affinity to various receptors and enzymes. Preliminary findings suggest potential applications in:

- Neuropharmacology: Targeting pathways involved in neuroinflammation.

- Immunology: Modulating immune responses through the inhibition of specific pathways.

In Vivo Studies

In vivo experiments have demonstrated that derivatives of this compound can significantly affect biological processes. For instance, a related compound showed an extension of life in mice models of Human African Trypanosomiasis (HAT) when dosed appropriately .

Comparative Analysis with Other Compounds

A comparative analysis of similar compounds reveals interesting insights into their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine | Cyclopropyl substitution enhances lipophilicity | Potential neuroactive properties |

| N,N-Dimethyl-N'-(pyridin-3-yl)ethane-1,2-diamine | Contains pyridine ring | Different receptor interactions |

| N,N-Diethyl-N'-(4-methylpiperazin-1-yl)ethane-1,2-diamine | Piperazine ring offers unique pharmacological properties | Diverse therapeutic potentials |

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its ability to modulate neurotransmitter activity and inflammatory pathways could be linked to its structural features that allow for specific receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, platinum-catalyzed hydrogenation of pre-functionalized amines (e.g., benzylated intermediates) at 60–80°C under 3–5 bar H₂ pressure is effective for similar diamines . Optimize solvent choice (e.g., ethanol or THF) and stoichiometry of reducing agents (e.g., NaBH₄ or LiAlH₄) to minimize byproducts. Monitor reaction progress via TLC or GC-MS to adjust reaction time (typically 12–24 hrs) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this diamine and confirming its purity?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include δ ~2.4–3.1 ppm (N-CH₃ and piperidinyl protons) and δ ~1.0–1.5 ppm (isopropyl groups) .

- HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺. Expected m/z for C₁₁H₂₄N₃: 210.1971 .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) influence the compound’s reactivity in coordination chemistry or biological assays?

- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) to the piperidine ring via nucleophilic substitution or cross-coupling reactions. Assess steric and electronic effects on ligand-metal binding (e.g., Cu²⁺ or Fe³⁺) using UV-Vis titration (λmax shifts) or cyclic voltammetry. For biological activity, compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) .

Q. What experimental strategies mitigate competing side reactions (e.g., over-alkylation) during diamine synthesis?

- Methodological Answer :

- Use protective groups (e.g., Boc for amines) to control regioselectivity .

- Employ low-temperature (-10°C to 0°C) stepwise alkylation with slow addition of alkylating agents (e.g., isopropyl bromide) .

- Quench excess reagents with scavengers (e.g., Amberlyst® resin) post-reaction .

Analytical & Data Challenges

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) for this diamine?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 2–12) at 25°C, quantified via UV-Vis calibration curves .

- logP : Compare experimental values (HPLC retention time vs. standards) with computational predictions (e.g., ChemAxon or Schrödinger QikProp) .

Q. What strategies validate the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS and track primary amine oxidation using FTIR (N-H stretch at ~3300 cm⁻¹) .

Mechanistic & Theoretical Frameworks

Q. How can density functional theory (DFT) models predict the compound’s reactivity in nucleophilic or catalytic systems?

- Methodological Answer : Optimize molecular geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites or redox potentials. Compare with experimental cyclic voltammetry data .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in its supramolecular assembly?

- Methodological Answer : Use X-ray crystallography to determine crystal packing. Simulate interaction energies (MP2/cc-pVTZ) for dimeric forms. Correlate with DSC/TGA data to assess thermal stability .

Safety & Compliance

Q. What protocols ensure safe handling of this diamine given its potential toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.